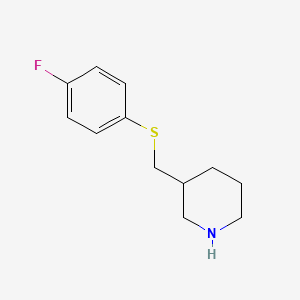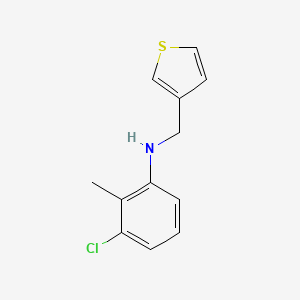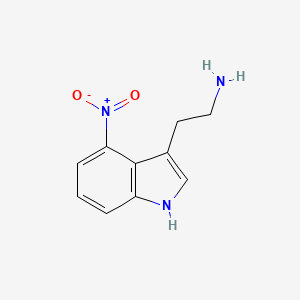
2-(4-Nitro-1H-indol-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitro-1H-indol-3-yl)ethan-1-amine is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its nitro group at the 4-position and an ethanamine side chain at the 3-position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core . The nitro group can be introduced via nitration using nitric acid and sulfuric acid. The final step involves the alkylation of the indole nitrogen with an appropriate alkyl halide to introduce the ethanamine side chain.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions to reduce nitro groups to amines. Continuous flow reactors and microwave-assisted synthesis are also employed to improve reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitro-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with Pd/C or PtO2 as catalysts.
Reduction: Nitric acid and sulfuric acid for nitration.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Reduction: 2-(4-Amino-1H-indol-3-yl)ethan-1-amine.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
2-(4-Nitro-1H-indol-3-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Nitro-1H-indol-3-yl)ethan-1-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure but lacking the nitro group.
Serotonin: A neurotransmitter derived from tryptamine with a hydroxyl group at the 5-position.
Indole-3-acetic acid: A plant hormone with a carboxyl group at the 3-position.
Uniqueness
2-(4-Nitro-1H-indol-3-yl)ethan-1-amine is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of nitro-substituted indoles in various applications.
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-(4-nitro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H11N3O2/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)13(14)15/h1-3,6,12H,4-5,11H2 |
Clé InChI |
XMYLWFYUZJEXOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



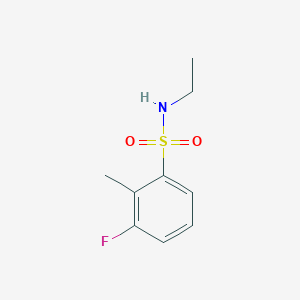
![4-Bromo-1-methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13238561.png)
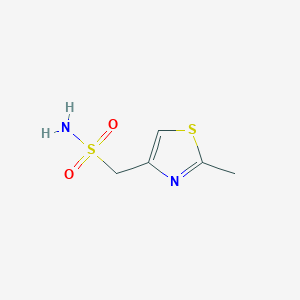
![5-(Methoxycarbonyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13238573.png)
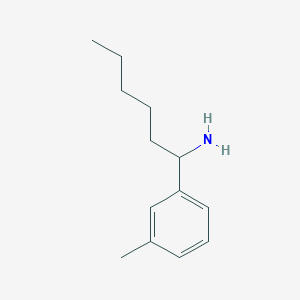
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13238583.png)
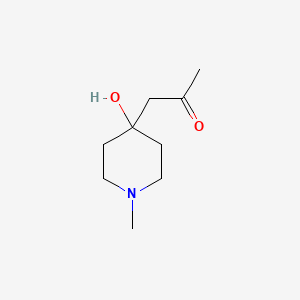

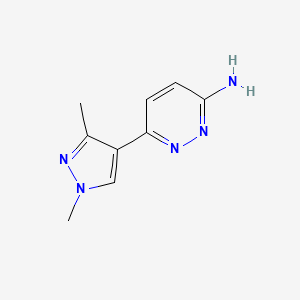
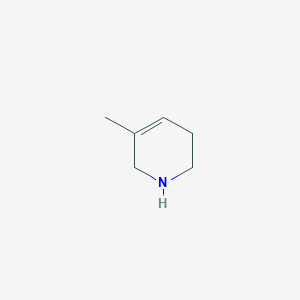
![tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13238607.png)
